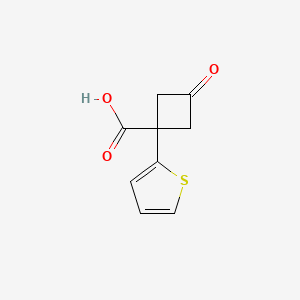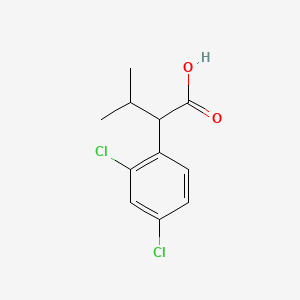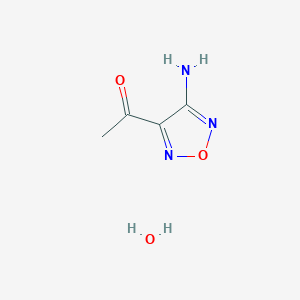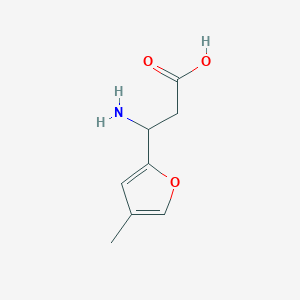
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with hydroxy and iodo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione typically involves the iodination of a precursor thiolane compound. The reaction conditions often require the use of iodine or iodine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodo group at the desired position on the thiolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The industrial methods also incorporate purification steps such as crystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-thiolane derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted thiolane derivatives, which can be further functionalized for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxy and iodo groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-methanesulfonyl-1lambda6-thiolane-1,1-dione: Similar structure but with a methanesulfonyl group instead of an iodo group.
3-Hydrazinyl-1lambda6-thiolane-1,1-dione: Contains a hydrazinyl group instead of a hydroxy and iodo group.
Eigenschaften
Molekularformel |
C4H7IO3S |
|---|---|
Molekulargewicht |
262.07 g/mol |
IUPAC-Name |
4-iodo-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7IO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 |
InChI-Schlüssel |
LQNJBIPXTGBGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


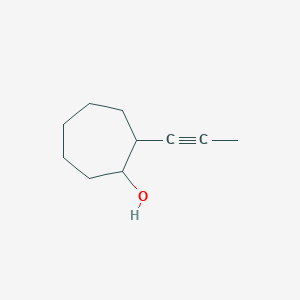
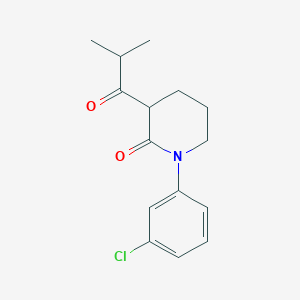
amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
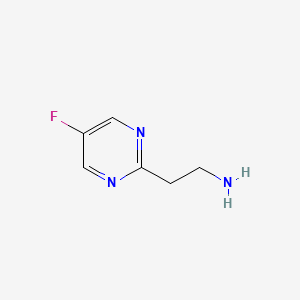
![(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B13305449.png)
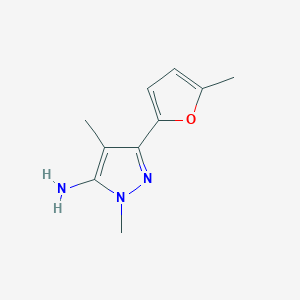
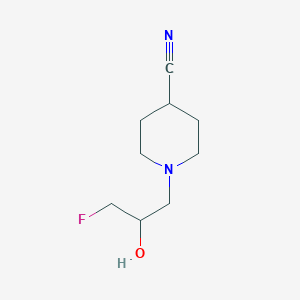

![(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13305471.png)
